3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS No.: 941919-01-3
Cat. No.: VC5037470
Molecular Formula: C18H17N3O4
Molecular Weight: 339.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941919-01-3 |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.351 |
| IUPAC Name | 3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C18H17N3O4/c22-17-9-1-2-10-20(17)15-7-4-6-14(12-15)19-18(23)13-5-3-8-16(11-13)21(24)25/h3-8,11-12H,1-2,9-10H2,(H,19,23) |
| Standard InChI Key | PMIRYNGOFUIWIT-UHFFFAOYSA-N |
| SMILES | C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
3-Nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential applications. This compound belongs to the class of nitro-substituted benzamides, which are known for their versatility in chemical reactions and biological interactions.
Synthesis and Preparation
The synthesis of 3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. A common approach includes the nitration of benzamide derivatives followed by coupling with 3-(2-oxopiperidin-1-yl)phenylamine under controlled conditions. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.
Mechanism of Action and Biological Activity
The mechanism of action of 3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves interaction with specific biological targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidinyl moiety interacts with biological macromolecules, potentially modulating their activity and influencing biochemical pathways.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique structural features enhance its binding affinity to biological targets, making it valuable for drug development and scientific research.
Comparison with Similar Compounds
| Compound | Description |
|---|---|
| 5-Chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | Contains chloro and nitro substituents in addition to the piperidinyl group, enhancing its reactivity and biological activity. |
| 2-Nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | Similar structure but lacks the chloro substituent, potentially affecting its chemical properties and biological interactions. |
| 4,5-Dimethoxy-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | Features methoxy groups instead of chloro, altering its solubility and potential biological effects. |
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